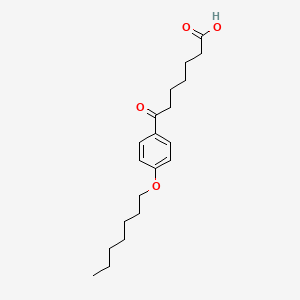

7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid

Description

7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid (CAS: 898792-23-9) is a synthetic carboxylic acid derivative with a molecular formula of C₂₀H₃₀O₄ and a molecular weight of 334.45 g/mol . The compound features a heptyloxy group (-O(CH₂)₆CH₃) at the para position of the phenyl ring and a seven-carbon aliphatic chain terminating in a ketone and carboxylic acid group.

Properties

IUPAC Name |

7-(4-heptoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-9-16-24-18-14-12-17(13-15-18)19(21)10-7-6-8-11-20(22)23/h12-15H,2-11,16H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHYLWRJESQARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645458 | |

| Record name | 7-[4-(Heptyloxy)phenyl]-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-23-9 | |

| Record name | 4-(Heptyloxy)-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[4-(Heptyloxy)phenyl]-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-heptyloxyphenol and heptanoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of 7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids or ketones.

Reduction Products: Alcohols.

Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Ring

Chain Length and Alkyl/Aryl Groups

The length and type of substituents on the phenyl ring significantly influence the compound’s properties. Key examples include:

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., heptyloxy) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Electronic Effects: Methoxy and ethoxy groups are electron-donating, altering the phenyl ring’s electronic profile compared to non-oxygenated substituents .

Halogenated Derivatives

Bromine substitution introduces electron-withdrawing effects and increases molecular weight:

- 7-(4-Bromophenyl)-7-oxoheptanoic acid: C₁₃H₁₅BrO₃, MW 299.17 g/mol .

- 7-(2-Bromophenyl)-7-oxoheptanoic acid: C₁₃H₁₅BrO₃, MW 299.17 g/mol . These derivatives may exhibit enhanced reactivity in cross-coupling reactions or altered binding affinities in drug-receptor interactions.

Aliphatic Chain Modifications

Chain Length and Functional Groups

Varying the aliphatic chain length or terminal groups impacts flexibility and interactions:

Biological Activity

7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid (CAS No. 898792-23-9) is an organic compound characterized by a heptyloxyphenyl group attached to a heptanoic acid chain with a ketone functional group. This unique structure enables various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for 7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid is . Its IUPAC name reflects its complex structure, which includes a phenyl ring and a ketone group. The compound's properties are essential for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H30O4 |

| Molecular Weight | 342.45 g/mol |

| IUPAC Name | 7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid |

| InChI Key | YDHYLWRJESQARN-UHFFFAOYSA-N |

The biological activity of 7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways, including:

- Signal Transduction : The compound may act as an agonist or antagonist at certain receptors, affecting cellular responses.

- Metabolic Processes : It may influence metabolic pathways by interacting with key enzymes involved in metabolism.

- Gene Expression Regulation : Potential modulation of transcription factors leading to altered gene expression profiles.

Biological Activity

Research indicates that 7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary investigations indicate that it may possess antimicrobial activity against certain pathogens, making it a candidate for further research in infectious diseases.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Case Studies and Research Findings

- In Vitro Studies : Experiments conducted on cell lines have shown that 7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid can reduce inflammation markers significantly compared to controls. The compound's IC50 values for inhibiting cytokine production were determined to be in the low micromolar range.

- Animal Models : In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced swelling and pain in models of arthritis, indicating its potential as an anti-inflammatory agent.

- Comparative Studies : When compared with similar compounds such as 4-heptyloxyphenol and 7-oxoheptanoic acid, 7-(4-Heptyloxyphenyl)-7-oxoheptanoic acid exhibited superior biological activity, likely due to its unique structural features that enhance binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.